molecular formula C13H22ClN3O2 B5412597 (3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol

(3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol

Cat. No.: B5412597
M. Wt: 287.78 g/mol
InChI Key: VZLQKGDHJWHMOE-SKDRFNHKSA-N
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Description

(3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxymethyl group and a pyrazole ring, which is further substituted with a chloro, ethyl, and methyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and substituted pyrazoles. Key steps in the synthesis may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the hydroxymethyl group and other substituents on the piperidine ring.

    Coupling Reactions: The pyrazole ring is introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrazole ring or other functional groups.

    Substitution: Halogenation, alkylation, or acylation reactions on the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands. It can serve as a probe to investigate biological pathways and molecular targets.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, including its ability to modulate specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors, leading to modulation of signaling pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Cellular Pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol is unique due to its specific substitution pattern and the presence of both piperidine and pyrazole rings

Properties

IUPAC Name

(3R,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(hydroxymethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClN3O2/c1-3-11-10(13(14)16(2)15-11)6-17-5-4-9(8-18)12(19)7-17/h9,12,18-19H,3-8H2,1-2H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLQKGDHJWHMOE-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN2CCC(C(C2)O)CO)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN(C(=C1CN2CC[C@@H]([C@H](C2)O)CO)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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